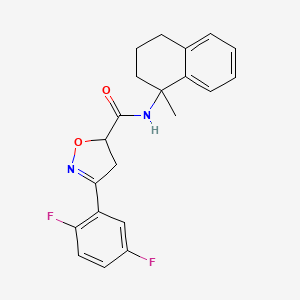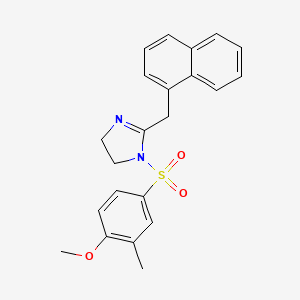
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide, also known as CBR-5884, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide involves its ability to modulate specific signaling pathways that are involved in various cellular processes such as cell growth, proliferation, and inflammation. 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can inhibit the activity of protein kinases such as JAK2/STAT3, which are overexpressed in many types of cancer cells. In addition, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activation of NF-kappaB signaling pathway. Furthermore, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can reduce oxidative stress and neuroinflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis. Inflammation is another area where 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant effects, as it can reduce the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation and tissue damage. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide can improve cognitive function and reduce neuroinflammation and oxidative stress in neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in lab experiments is its specificity and potency in targeting specific signaling pathways involved in various diseases. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in lab experiments is its relatively high cost and complexity in synthesis, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for research on 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide, including its potential use in combination therapy with other drugs, its efficacy in treating other diseases such as autoimmune disorders, and its optimization for clinical use. Moreover, further studies are needed to elucidate the specific mechanisms of action of 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide and to identify potential biomarkers for patient selection and monitoring of treatment response. Overall, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant potential as a therapeutic agent in various diseases, and further research is warranted to fully explore its clinical applications.
Conclusion
In conclusion, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves its ability to modulate specific signaling pathways involved in various cellular processes, leading to various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown significant promise as a therapeutic agent, and further research is warranted to fully explore its clinical applications.
合成法
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 5-chloro-1-benzofuran-3-carboxylic acid with 2,3-dihydroisoindole-1,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide in high yield and purity.
科学的研究の応用
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. Inflammation is another area where 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has shown promising results, as it can reduce the production of pro-inflammatory cytokines and chemokines. Moreover, 5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, where it can improve cognitive function by reducing neuroinflammation and oxidative stress.
特性
IUPAC Name |
5-chloro-N-(1-oxo-2,3-dihydroisoindol-4-yl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-9-4-5-15-11(6-9)13(8-23-15)17(22)20-14-3-1-2-10-12(14)7-19-16(10)21/h1-6,8H,7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDENZFWAYCMAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)C3=COC4=C3C=C(C=C4)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)


![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)

![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)
![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)
![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)